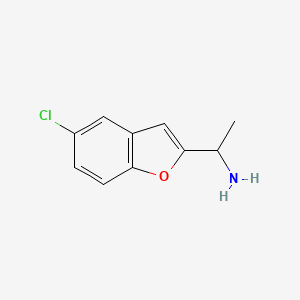

1-(5-Chloro-benzofuran-2-yl)-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSCAUVOIHGEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(5-Chloro-1-benzofuran-2-yl)ethanamine chemical structure

An In-Depth Technical Guide to 1-(5-Chloro-1-benzofuran-2-yl)ethanamine: Synthesis, Characterization, and Therapeutic Context

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloro-1-benzofuran-2-yl)ethanamine, a molecule belonging to the aminobenzofuran class of compounds. The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of an amino group to this scaffold often imparts significant therapeutic potential, with applications spanning neurodegenerative diseases, oncology, and central nervous system disorders.[1][3] This document details the logical synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanamine, starting from commercially available precursors, through the construction of the benzofuran ring followed by the strategic introduction of the amine functionality. We explore the mechanistic rationale behind the chosen synthetic pathways, provide detailed experimental protocols, and discuss the analytical techniques required for structural confirmation. Furthermore, this guide situates the title compound within the broader therapeutic landscape of aminobenzofuran derivatives, postulating potential biological activities and mechanisms of action based on established structure-activity relationships within this chemical class.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran ring system, an aromatic heterocycle formed by the fusion of a benzene and a furan ring, is a cornerstone of modern medicinal chemistry.[4] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with a wide array of biological targets. Consequently, benzofuran derivatives exhibit a remarkable diversity of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antiarrhythmic activities.[2][5][6][7] Prominent examples of benzofuran-based drugs include Amiodarone, an antiarrhythmic agent, and Vilazodone, an antidepressant, highlighting the scaffold's clinical significance.[2][7]

The biological activity of benzofuran derivatives is profoundly influenced by their substitution patterns.[1] The addition of an aminoethyl group, as seen in 1-(5-chloro-1-benzofuran-2-yl)ethanamine, is a particularly salient modification. This creates a chiral center and introduces a basic nitrogen atom capable of forming critical salt-bridge interactions with biological targets like receptors and enzymes. This class, broadly termed aminobenzofurans, has shown promise as multifunctional agents for complex conditions like Alzheimer's disease and as potent modulators of monoamine neurotransmitter systems.[1][3][8] The 5-chloro substituent on the benzene ring further modulates the molecule's electronic properties and lipophilicity, which can enhance membrane permeability and target binding affinity.[9]

Physicochemical and Structural Properties

The fundamental characteristics of 1-(5-chloro-1-benzofuran-2-yl)ethanamine are summarized below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine | [10] |

| Molecular Formula | C₁₀H₁₀ClNO | [10][11] |

| Molecular Weight | 195.65 g/mol | [11] |

| Monoisotopic Mass | 195.04509 Da | [10] |

| CAS Number | 117234-02-3 (for hydrochloride salt) | [12] |

| Predicted XlogP | 2.2 | [10] |

| SMILES | CC(C1=CC2=C(O1)C=CC(=C2)Cl)N | [10] |

| InChIKey | IMSCAUVOIHGEFA-UHFFFAOYSA-N | [10] |

Synthesis and Mechanistic Rationale

The synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanamine is most logically achieved through a two-stage process: first, the construction of the core benzofuran ketone, followed by the conversion of the ketone to the target primary amine. This approach allows for high modularity and utilizes reliable, well-understood chemical transformations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and antiarrhythmic activity of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride (C10H10ClNO) [pubchemlite.lcsb.uni.lu]

- 11. 1-(5-Chloro-benzofuran-2-yl)-ethylamine | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 12. 117234-02-3|1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

5-chlorobenzofuran-2-yl ethylamine molecular weight and formula

An In-Depth Technical Guide to 2-(5-Chlorobenzofuran-2-yl)ethan-1-amine: Molecular Properties, Synthesis, and Therapeutic Potential

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] This guide focuses on a specific derivative, 2-(5-chlorobenzofuran-2-yl)ethan-1-amine, a compound of interest for researchers in drug discovery and development. While direct extensive literature on this exact molecule is sparse, its structural components—a chlorinated benzofuran core and an ethylamine side chain—suggest significant potential as a building block for novel therapeutic agents. This document provides a comprehensive analysis based on established chemical principles and data from closely related analogues. We will detail its calculated molecular properties, propose logical synthetic pathways, discuss methods for characterization, and explore its potential applications, particularly in the development of antimicrobial and anticancer agents.[1][2]

Part 1: Molecular Profile and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. 2-(5-chlorobenzofuran-2-yl)ethan-1-amine, also named 5-chlorobenzofuran-2-yl ethylamine, combines the rigid, aromatic benzofuran system with a flexible ethylamine functional group, which is crucial for forming interactions with biological targets.

The molecular formula is determined by summing the atomic constituents of the 5-chlorobenzofuran core (C₈H₄ClO) and the 2-ethylamine substituent (-C₂H₆N). This results in the molecular formula C₁₀H₁₀ClNO .

Based on this formula, the key physicochemical properties have been calculated and are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 g/mol |

| Monoisotopic Mass | 195.04509 Da |

| Elemental Composition | C: 61.39%, H: 5.15%, Cl: 18.12%, N: 7.16%, O: 8.18% |

These properties are calculated based on the molecular formula and have not been empirically validated from public sources for this specific compound.

Part 2: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran and its derivatives are renowned for their wide range of pharmacological activities, making them a cornerstone in the design of new drugs.[1] The fusion of a benzene ring with a furan ring creates a stable, electron-rich system that can be readily functionalized. This versatility has led to the development of benzofuran-containing compounds with applications as:

-

Antimicrobial Agents: The scaffold is present in compounds designed to combat bacterial and fungal infections.[1][3]

-

Anticancer Agents: Certain derivatives exhibit potent antiproliferative activity against various cancer cell lines.[2]

-

Antiviral and Anti-inflammatory Agents: The structural motif contributes to activity against viral diseases and inflammatory conditions.[3]

The inclusion of a chlorine atom at the 5-position, as in the topic molecule, often enhances lipophilicity and can significantly modulate the biological activity and metabolic stability of the compound.

Part 3: Proposed Synthetic Strategies

While a specific, validated synthesis for 2-(5-chlorobenzofuran-2-yl)ethan-1-amine is not documented in the provided literature, a logical and efficient pathway can be proposed based on established synthetic protocols for related benzofuran derivatives.[4][5] A common and effective approach involves the reduction of a nitrile intermediate, which can be synthesized from a precursor like 5-chlorobenzofuran-2-carboxylic acid ethyl ester.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(Bromomethyl)-5-chlorobenzofuran (Intermediate 2)

-

Starting Material: 2-Methyl-5-chlorobenzofuran (Intermediate 1).

-

Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like benzoyl peroxide.

-

Reflux the mixture under UV irradiation to facilitate the radical bromination of the methyl group.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography.

Step 2: Synthesis of (5-Chlorobenzofuran-2-yl)acetonitrile (Intermediate 3)

-

Dissolve the brominated intermediate (2) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium cyanide (NaCN) and stir the reaction at room temperature. The cyanide ion acts as a nucleophile, displacing the bromide.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Perform an aqueous workup to remove inorganic salts and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate, and purify the resulting nitrile by column chromatography.

Step 3: Reduction to 2-(5-Chlorobenzofuran-2-yl)ethan-1-amine (Final Product)

-

Dissolve the nitrile intermediate (3) in a dry ether solvent, such as tetrahydrofuran (THF).

-

Carefully add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions at 0°C. This agent will reduce the nitrile group to a primary amine.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully by sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final amine product.

Visualization of Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-(5-chlorobenzofuran-2-yl)ethan-1-amine.

Part 4: Characterization and Analysis

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques would be employed. The expected spectral data would be consistent with the proposed structure, drawing parallels from characterization data of similar benzofuran compounds.[6][7][8]

-

¹H NMR (Nuclear Magnetic Resonance): This would confirm the proton environment. Expected signals would include distinct peaks for the aromatic protons on the benzofuran core, a singlet for the furan proton, and characteristic multiplets for the two methylene (-CH₂-) groups of the ethylamine chain.

-

¹³C NMR: This technique would identify all unique carbon atoms. The spectrum should show signals corresponding to the aromatic carbons, the furan carbons, and the two aliphatic carbons of the side chain.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key functional groups would be identified. Expect characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O-C stretching of the furan ether.[8]

-

Mass Spectrometry (MS): This analysis would confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight (195.65 g/mol ), along with a characteristic [M+2]⁺ peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.[6][7]

Part 5: Potential Applications in Drug Development

The structural features of 2-(5-chlorobenzofuran-2-yl)ethan-1-amine make it a promising candidate for further derivatization in drug discovery programs. The primary amine serves as a versatile chemical handle for coupling with various acids, aldehydes, or other electrophiles to generate a library of novel compounds.

Based on the known biological activities of related benzofurans, potential therapeutic applications include:

-

Development of Novel Antimicrobials: The benzofuran nucleus is a known pharmacophore for antimicrobial activity.[1][3] By modifying the amine group, it is possible to design new derivatives that target bacterial or fungal enzymes.

-

Scaffolding for Anticancer Agents: Aminobenzofurans have been used as precursors for compounds with antiproliferative effects.[2] The title compound could serve as a starting point for synthesizing analogues of proximicins or other natural products with anticancer properties.

-

CNS-Active Agents: The ethylamine side chain is a common feature in many neurologically active compounds. Further exploration could investigate the potential for derivatives to interact with receptors or transporters in the central nervous system.

Conclusion

2-(5-chlorobenzofuran-2-yl)ethan-1-amine is a molecule with significant, albeit underexplored, potential in the field of medicinal chemistry. Its calculated molecular formula (C₁₀H₁₀ClNO) and weight (195.65 g/mol ) provide a foundation for its study. By leveraging established synthetic methodologies for the benzofuran scaffold, this compound can be efficiently prepared and subsequently used as a versatile building block for creating diverse chemical libraries. Its structural relationship to other biologically active benzofurans strongly suggests its utility in the rational design of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further empirical research is necessary to validate these projections and fully uncover the pharmacological profile of its derivatives.

References

[9] PubChem. (n.d.). Ethyl 5-chlorobenzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from a URL which is not available. [3] Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence, 1-13. [Link] Basawaraj, R., & Sangapure, S. S. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. TSI Journals. [4] ChemicalBook. (n.d.). 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved from a URL which is not available. [10] PubChem. (n.d.). 5-Chlorobenzofuran-2(3H)-one. National Center for Biotechnology Information. Retrieved from a URL which is not available. [5] ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from a URL which is not available. [11] PubChem. (n.d.). 5-Chloro-1-benzofuran. National Center for Biotechnology Information. Retrieved from a URL which is not available. [12] Harish Kumar, D. R., et al. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. PDF document. [6] Kumar, S. A., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry, Sec B, 60B(8), 1136-1144. [2] BenchChem. (n.d.). A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5-aminobenzofuran-2-carboxylate. Retrieved from a URL which is not available. [7] Gnanasekaran, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Journal of Chemical and Pharmaceutical Research. [8] Al-Ghorbani, M., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Heliyon, 9(5), e15239. [Link] [13] PubChem. (n.d.). Benzofuran, chloro-. National Center for Biotechnology Information. Retrieved from a URL which is not available. [14] ResearchGate. (n.d.). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. Retrieved from a URL which is not available. [1] Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96829. [Link] [15] Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3794. [Link]

Sources

- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 5-chlorobenzofuran-2-carboxylate | C11H9ClO3 | CID 2799299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Chlorobenzofuran-2(3H)-one | C8H5ClO2 | CID 10464714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Chloro-1-benzofuran | C8H5ClO | CID 90013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzofuran, chloro- | C8H5ClO | CID 184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Pharmacological Properties of 5-Chloro-Benzofuran Derivatives

Executive Summary: The "Privileged Scaffold"

The benzofuran moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. Within this class, 5-chloro-benzofuran derivatives occupy a critical niche.[1][2] The introduction of a chlorine atom at the C-5 position is not merely a structural decoration; it is a calculated bioisosteric modification that enhances lipophilicity (

This guide dissects the pharmacological utility of this pharmacophore, specifically focusing on its dual-action potential in oncology (tubulin destabilization) and infectious disease (DNA gyrase/membrane disruption) , alongside emerging applications in neuroprotection (AChE inhibition) .[1]

Structural Rationale & SAR

The "5-Chloro Effect"

The pharmacological potency of 5-chloro-benzofuran stems from specific electronic and steric contributions:

-

Metabolic Blockade: The C-5 position of the benzofuran ring is electronically rich and prone to oxidative hydroxylation by Cytochrome P450 enzymes. Chlorination at this site extends the biological half-life (

) of the molecule.[1] -

Hydrophobic Filling: In targets like the colchicine binding site of tubulin or the catalytic active site (CAS) of Acetylcholinesterase (AChE), the 5-Cl substituent fills hydrophobic sub-pockets, increasing binding affinity via van der Waals interactions.[1]

-

Electronic Modulation: The electron-withdrawing nature of chlorine (

) lowers the electron density of the furan ring, potentially altering

Visualization: Structure-Activity Relationship (SAR)[1][3]

Figure 1: SAR map highlighting the critical role of the 5-chloro substituent in metabolic stability and target binding affinity.[1]

Therapeutic Domain: Oncology

The most well-characterized application of 5-chloro-benzofuran derivatives is in the disruption of microtubule dynamics.[1]

Mechanism: Tubulin Destabilization

Derivatives, particularly 5-chlorobenzofuran-2-carboxamides and 3,4,5-trimethoxybenzoyl analogs , function as Colchicine Binding Site Inhibitors (CBSIs) .[1]

-

Mode of Action: They bind to the

-subunit of tubulin at the interface with the -

Consequence: This binding sterically hinders the polymerization of tubulin dimers into microtubules.

-

Cellular Outcome: The cell is arrested in the

phase of the cell cycle, leading to "mitotic catastrophe" and subsequent apoptosis (programmed cell death), often confirmed by Caspase-3 activation and PARP cleavage [1, 3].[1]

Key Data Summary

| Compound Class | Target Site | IC50 (Typical) | Mechanism |

| 5-Cl-benzofuran-2-carboxamides | CB1 / Tubulin | 0.05 - 5.0 | Allosteric modulation & Apoptosis induction |

| 5-Cl-benzofuran-chalcones | Tubulin / EGFR | 0.1 - 2.0 | G2/M Arrest, EGFR Kinase inhibition |

| 2-(3,4,5-trimethoxybenzoyl)-5-Cl-benzofuran | Colchicine Site | < 50 nM | Potent microtubule depolymerization |

Therapeutic Domain: Antimicrobial & Antifungal

Resistance to

Mechanism of Action[5]

-

DNA Gyrase Inhibition: The planar benzofuran system acts as a DNA intercalator, while the 5-Cl group and C-2 side chains interact with the ATP-binding pocket of DNA gyrase (in bacteria), preventing DNA supercoiling.[1]

-

Membrane Disruption: The lipophilic nature of the 5-Cl moiety facilitates penetration through the lipid bilayer of Gram-positive bacteria (e.g., S. aureus) and fungal cell walls, disrupting membrane potential [2].[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

To ensure reproducibility, the following microdilution protocol is recommended:

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

McFarland standard ( -

Compound Prep: Dissolve 5-chloro-benzofuran derivative in DMSO (stock 10 mg/mL). Serial dilute in 96-well plates to range from 128

g/mL to 0.25 -

Incubation: Add diluted inoculum to wells. Incubate at 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration with no visible growth.

-

Validation: Use Ciprofloxacin as a positive control.

Therapeutic Domain: Neuroprotection (Alzheimer's)

Recent studies highlight 5-chloro-benzofuran derivatives as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .[1]

-

Rationale: The 5-Cl-benzofuran core mimics the indanone moiety of Donepezil.[1]

-

Binding: The core binds to the peripheral anionic site (PAS), while the linker allows the functional group to reach the catalytic active site (CAS). The 5-Cl group enhances hydrophobic interactions within the PAS, improving selectivity over BuChE [4].[1]

Synthetic Pathways

For researchers synthesizing these derivatives, the Rap-Stoermer Condensation is the most efficient route for generating the 2-substituted 5-chloro-benzofuran core.[1]

Workflow Visualization

Figure 2: Synthetic workflow starting from 5-chlorosalicylaldehyde to generate biologically active chalcones and Schiff bases.[1]

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022. Link

-

Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. 2021. Link

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. 2017.[1] Link

-

Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. 2023. Link

-

A Comprehensive Review on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives. Journal of Fluorescence. 2024. Link

Sources

The Benzofuran-2-yl-ethylamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran-2-yl-ethylamine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, pharmacological significance, and structure-activity relationships (SAR). We will explore its role as a key pharmacophore in central nervous system (CNS) agents, particularly as potent monoamine releasing agents and serotonin receptor agonists. Detailed synthetic protocols, quantitative pharmacological data, and mechanistic insights are presented to equip researchers and drug development professionals with the foundational knowledge to leverage this versatile scaffold in the design of novel therapeutics.

Introduction: The Significance of the Benzofuran-2-yl-ethylamine Core

The fusion of a benzene and a furan ring to form the benzofuran nucleus creates a unique bicyclic aromatic system with a rich electron density and a defined three-dimensional geometry. When coupled with an ethylamine side chain at the 2-position, the resulting benzofuran-2-yl-ethylamine scaffold emerges as a powerful pharmacophore capable of interacting with a diverse range of biological targets. Its structural resemblance to endogenous neurotransmitters, such as phenethylamine and tryptamine, has made it a particularly fruitful starting point for the development of psychoactive compounds and other CNS-acting agents.[1]

The inherent versatility of the benzofuran ring and the ethylamine side chain allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This has led to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] This guide will focus specifically on the benzofuran-2-yl-ethylamine core and its derivatives that have garnered significant attention for their potent interactions with the serotonergic and catecholaminergic systems.

Synthetic Strategies for Assembling the Benzofuran-2-yl-ethylamine Scaffold

The construction of the benzofuran-2-yl-ethylamine core can be achieved through several synthetic routes. A common and reliable strategy involves the initial synthesis of a 2-substituted benzofuran, which is then elaborated to introduce the ethylamine moiety. A well-established method commences with readily available salicylaldehydes.

Synthesis of the Key Intermediate: 2-Acetylbenzofuran

A frequently employed method for the synthesis of 2-acetylbenzofuran involves the reaction of a salicylaldehyde derivative with chloroacetone in the presence of a base, such as potassium carbonate.[3]

Experimental Protocol: Synthesis of 2-Acetylbenzofuran

-

To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as dry acetone or acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add chloroacetone (1.1 eq) dropwise to the stirring suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-acetylbenzofuran.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Elaboration to the Ethylamine Sidechain

With the 2-acetylbenzofuran intermediate in hand, the ethylamine sidechain can be introduced through a variety of reductive amination or related methodologies. A common approach involves the conversion of the ketone to an oxime, followed by reduction.

Experimental Protocol: Synthesis of 2-(Benzofuran-2-yl)ethanamine

-

Oxime Formation: Dissolve 2-acetylbenzofuran (1.0 eq) in ethanol, and add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine or sodium acetate. Reflux the mixture for 2-4 hours until TLC analysis indicates complete conversion of the starting material. Cool the reaction mixture and pour it into cold water. Collect the precipitated oxime by filtration and dry.

-

Reduction of the Oxime: The oxime can be reduced to the primary amine using various reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.

-

Carefully add the oxime (1.0 eq) in THF to a stirred suspension of LiAlH4 (2.0-3.0 eq) in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(benzofuran-2-yl)ethanamine.

-

The final product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

-

This multi-step synthesis is depicted in the following workflow diagram:

Caption: Synthetic pathway to 2-(benzofuran-2-yl)ethanamine.

Mechanism of Action and Pharmacological Effects

Derivatives of the benzofuran-2-yl-ethylamine scaffold are renowned for their potent activity as monoamine releasing agents and their direct interaction with serotonin receptors. This dual mechanism of action is responsible for their characteristic psychoactive effects, which often mimic those of classic entactogens like MDMA.[4][5]

Interaction with Monoamine Transporters

Compounds such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB) are potent inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7] They act as substrate-type releasers, meaning they are transported into the presynaptic neuron and disrupt the vesicular storage of monoamines, leading to their non-vesicular release into the synapse.[1][8] This surge in synaptic concentrations of dopamine, norepinephrine, and serotonin is a primary contributor to the stimulant and empathogenic effects of these compounds.

Serotonin Receptor Agonism

In addition to their effects on monoamine transporters, many benzofuran-2-yl-ethylamine derivatives are also direct agonists at various serotonin (5-HT) receptors. Notably, compounds like 6-APB are potent agonists of the 5-HT2B receptor.[5] Agonism at 5-HT2A receptors is believed to contribute to the psychedelic properties of some of these compounds, while interactions with other 5-HT receptor subtypes can modulate their overall pharmacological profile.[4][7]

The following diagram illustrates the dual mechanism of action of a typical benzofuran-2-yl-ethylamine derivative at a monoaminergic synapse:

Caption: Dual mechanism of action at a monoaminergic synapse.

Structure-Activity Relationships (SAR)

The pharmacological profile of benzofuran-2-yl-ethylamine derivatives can be significantly altered by modifying the substitution pattern on both the benzofuran ring and the ethylamine side chain.

Substitution on the Benzofuran Ring

The position of the ethylamine side chain on the benzofuran ring is a critical determinant of activity. For instance, in the case of the aminopropylbenzofurans, the 5- and 6-isomers (5-APB and 6-APB) are potent monoamine releasers, whereas other positional isomers have different pharmacological profiles.[8] The nature and position of substituents on the benzofuran ring can also influence potency and selectivity for different monoamine transporters and receptors.

Substitution on the Ethylamine Side Chain

Modifications to the ethylamine side chain, such as N-alkylation or the introduction of a methyl group on the alpha-carbon (as in the aminopropyl derivatives), have a profound impact on pharmacological activity. N-methylation, for example, can alter the potency and selectivity for the different monoamine transporters.

The following table summarizes the in vitro pharmacological data for some representative benzofuran-2-yl-propylamine derivatives, highlighting the influence of the side chain position on their interaction with monoamine transporters.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 5-APB | 7.07 | - | 6.26 |

| 6-APB | 150 | 117 | 2698 |

Data compiled from Iversen et al., 2013 and other sources.[5][9]

Applications and Future Perspectives

The benzofuran-2-yl-ethylamine scaffold has been extensively explored in the context of psychoactive substances. However, the profound understanding of its SAR and mechanism of action opens up avenues for the rational design of novel therapeutic agents for a range of CNS disorders. By fine-tuning the substitution patterns, it may be possible to develop compounds with selective activity at specific monoamine transporters or serotonin receptor subtypes, potentially leading to new treatments for depression, anxiety, and other neurological conditions.

Furthermore, the broader biological activities of benzofuran derivatives suggest that the benzofuran-2-yl-ethylamine scaffold could be a valuable starting point for drug discovery efforts in other therapeutic areas.[2] For example, derivatives with potent and selective anti-inflammatory or anticancer properties could be developed.

Conclusion

The benzofuran-2-yl-ethylamine scaffold represents a privileged and versatile platform in medicinal chemistry. Its straightforward synthesis, coupled with the ability to readily modify its structure to modulate pharmacological activity, makes it an attractive starting point for the design of novel bioactive molecules. A thorough understanding of the synthesis, pharmacology, and SAR of this scaffold is essential for medicinal chemists seeking to exploit its full therapeutic potential. As our understanding of the complex interplay between structure and function continues to grow, the benzofuran-2-yl-ethylamine core is poised to remain a significant contributor to the development of new medicines for years to come.

References

-

Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(14), 3412-3425. [Link]

-

Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]

-

Dawson, P., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(12), 3747-3761. [Link]

-

Iversen, L., et al. (2013). The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. Neuropharmacology, 73, 151-158. [Link]

-

6-APB. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

-

Kaur, H., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(14), 5438. [Link]

-

Patel, P., & Meshram, J. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(1), 221-231. [Link]

-

Benzofuran. In Wikipedia. Retrieved February 15, 2026, from [Link]

- Jucker, E., & Lindenmann, A. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280. Washington, DC: U.S.

-

Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 294828. [Link]

-

Al-Tel, T. H. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 769-777. [Link]

-

SOFT Designer Drug Committee. (2013). 5-APB monograph. Soft-Tox.org. [Link]

-

Rickli, A., et al. (2015). Pharmacological Profile of Novel Psychoactive Benzofurans. PubMed. [Link]

-

Baumann, M. H., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. PubMed. [Link]

-

Sharma, P., & Kumar, A. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research and Development, 8(5), 1255-1262. [Link]

-

Iversen, L., et al. (2013). The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. Lancashire Online Knowledge. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 15, 2026, from [Link]

-

Wang, E. C., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8899-8910. [Link]

-

El-Sayed, M. A., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 12(1), 17094. [Link]

-

G. Sravanthi, et al. (2021). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. World Journal of Pharmaceutical Research, 10(10), 645-654. [Link]

-

Sroka, W., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 784. [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

-

Gusev, D. V., et al. (2009). Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. Molecules, 14(12), 4968-4981. [Link]

-

Khan, I., & Ibrar, A. (2023). Synthesis and Characterization of Benzofuranone and its Derivatives. SSRN. [Link]

-

Stanetty, P., & Schnürch, M. (2010). Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. ResearchGate. [Link]

-

Gandeepan, P., & Cheng, C. H. (2012). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Publishing. [Link]

Sources

- 1. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. 6-APB - Wikipedia [en.wikipedia.org]

- 6. soft-tox.org [soft-tox.org]

- 7. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

An In-depth Technical Guide to 1-(5-Chloro-benzofuran-2-yl)-ethylamine and its Hydrochloride Salt

Introduction

Substituted benzofurans are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1][2] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of research in medicinal chemistry and drug development.[2][3] This guide provides a comprehensive technical overview of a specific benzofuran derivative, 1-(5-Chloro-benzofuran-2-yl)-ethylamine, and its more commonly handled hydrochloride salt, 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings. The following table summarizes the key computed properties, primarily based on the data for the free base derived from its hydrochloride salt information.

| Property | Value | Source |

| Molecular Formula | C10H10ClNO | PubChemLite[4] |

| IUPAC Name | 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine | PubChemLite[4] |

| Monoisotopic Mass | 195.04509 Da | PubChemLite[4] |

| Predicted XlogP | 2.2 | PubChemLite[4] |

| InChI | InChI=1S/C10H10ClNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3 | PubChemLite[4] |

| InChIKey | IMSCAUVOIHGEFA-UHFFFAOYSA-N | PubChemLite[4] |

| SMILES | CC(C1=CC2=C(O1)C=CC(=C2)Cl)N | PubChemLite[4] |

Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of benzofuran derivatives and subsequent amination. A common starting material for such syntheses is a substituted salicylaldehyde. The overall synthetic strategy would likely involve the formation of the benzofuran ring system, followed by the introduction of the ethylamine side chain.

Proposed Synthetic Pathway

A potential synthetic pathway could begin with the reaction of 4-chlorosalicylaldehyde with chloroacetone to form 5-chloro-2-acetylbenzofuran. This intermediate can then be converted to the corresponding oxime, which upon reduction, would yield the target ethylamine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on analogous reactions reported in the literature for the synthesis of benzofuran derivatives.[5]

Step 1: Synthesis of 5-Chloro-2-acetylbenzofuran

-

To a solution of 4-chlorosalicylaldehyde in a suitable solvent (e.g., acetone or DMF), add an equimolar amount of chloroacetone.

-

Add a base, such as anhydrous potassium carbonate, to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 5-chloro-2-acetylbenzofuran.

Step 2: Synthesis of 5-Chloro-2-acetylbenzofuran Oxime

-

Dissolve 5-chloro-2-acetylbenzofuran in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

-

Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the precipitate, wash with water, and dry to yield the oxime.

Step 3: Reduction of the Oxime to this compound

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH4) in a dry ether solvent (e.g., diethyl ether or THF).

-

Slowly add a solution of the 5-chloro-2-acetylbenzofuran oxime in the same dry solvent to the reducing agent suspension, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reduction is complete.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash them with the ether solvent.

-

Combine the filtrate and washes, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation or by converting it to its hydrochloride salt for easier handling and purification by recrystallization.

Potential Biological Activity and Significance

The benzofuran scaffold is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities.[2] While specific bioactivity data for this compound is not extensively documented in the public domain, the structural motifs present in the molecule suggest potential areas of pharmacological interest.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of benzofuran derivatives.[6][7] The presence of the chlorine atom on the benzofuran ring could potentially enhance its antimicrobial efficacy. Research on related 5-chloro-benzofuran derivatives has shown activity against various bacterial and fungal strains.[6]

Anticancer Activity

Benzofuran-containing compounds have emerged as promising candidates in cancer research, with some derivatives showing potent cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis.

Neurological Activity

Substituted benzofurans are also known to interact with the central nervous system. Some derivatives act as serotonin and norepinephrine reuptake inhibitors, while others show affinity for various receptors, suggesting potential applications in treating neurological disorders.[1]

The ethylamine side chain in this compound is a common feature in many psychoactive compounds, suggesting that this molecule could potentially have an affinity for monoamine transporters or receptors.

Caption: Potential areas of biological activity for this compound.

Conclusion

This compound represents an interesting yet under-characterized member of the vast benzofuran family. Based on the established chemistry and pharmacology of related compounds, it holds potential for further investigation, particularly in the realms of antimicrobial and anticancer research. The synthetic pathway outlined in this guide provides a viable approach for its preparation, enabling further studies into its biological properties. As with any research chemical, proper handling and safety precautions are paramount. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and other novel benzofuran derivatives.

References

-

PubChemLite. 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride. Available from: [Link]

-

PubChemLite. 1-(5-chloro-1-benzofuran-2-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one. Available from: [Link]

-

PubChem. 1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride. Available from: [Link]

-

PubChem. 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride. Available from: [Link]

-

Priya, M., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available from: [Link]

-

PubChem. 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride. Available from: [Link]

-

Basawaraj, R., & Sangapure, S. S. (2008). Synthesis of some 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1, 4-quinoxalyl methanes of biological interest. TSI Journals. Available from: [Link]

-

Li, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available from: [Link]

-

Al-Soud, Y. A., et al. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available from: [Link]

-

PubChem. Benzofuran, chloro-. Available from: [Link]

-

Wikipedia. Substituted benzofuran. Available from: [Link]

-

Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available from: [Link]

-

Gorka, A., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available from: [Link]

-

PubChem. 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride. Available from: [Link]

-

Kushwaha, D. S., et al. (2011). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2- ONE, A BENZOFURAN DERIVATIVE AND ITS PHOTOCHEMICAL STUDY. Rasayan Journal of Chemistry. Available from: [Link]

-

Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. Available from: [Link]

-

Chen, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available from: [Link]

-

Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

-

American Elements. Benzofurans. Available from: [Link]

-

NIST WebBook. Benzenamine, 5-chloro-2-methyl-. Available from: [Link]

Sources

- 1. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride (C10H10ClNO) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. mdpi.com [mdpi.com]

The Ascendant Scaffold: A Technical Guide to 5-Chloro-2-Substituted Benzofurans in Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Future Therapeutic Landscapes

The benzofuran moiety, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its unique structural and electronic properties make it a privileged scaffold for interacting with a diverse range of biological targets. The introduction of a chlorine atom at the 5-position of the benzofuran ring has been shown to significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their therapeutic potential.[3][4] This guide provides a comprehensive technical overview of 5-chloro-2-substituted benzofurans, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.

Synthetic Strategies for 5-Chloro-2-Substituted Benzofurans

The synthesis of 5-chloro-2-substituted benzofurans can be achieved through various synthetic routes, typically starting from commercially available 5-chlorosalicylaldehyde or other appropriately substituted phenols. The choice of synthetic strategy is often dictated by the desired substituent at the 2-position.

General Synthetic Workflow

A common and versatile approach to construct the 5-chloro-2-substituted benzofuran core involves the initial O-alkylation of 5-chlorosalicylaldehyde with an α-halo ester, such as ethyl bromoacetate, followed by an intramolecular cyclization. This method, a variation of the Perkin rearrangement, provides a robust entry point to 2-carboxy-substituted benzofurans, which can be further elaborated.[2][5]

Below is a generalized workflow illustrating this synthetic strategy.

Caption: Generalized synthetic workflow for 5-chloro-2-substituted benzofurans.

Key Synthetic Protocols

Protocol 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate [5]

This protocol describes the synthesis of a key intermediate for further derivatization at the 2-position.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-chlorosalicylaldehyde (10 mmol) in a 1:1 mixture of acetonitrile and N,N-dimethylformamide (40 mL), add ethyl bromoacetate (13 mmol) and cesium carbonate (20 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After cooling to room temperature, remove the solid by filtration. The filtrate containing the product is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 5-chlorobenzofuran-2-carboxylate.

Protocol 2: Synthesis of 5-Chloro-3-methyl-2-acylbenzofuran and Subsequent Chalcone Formation [6]

This protocol outlines the synthesis of a 2-acyl substituted benzofuran, which can be a precursor for various derivatives like chalcones.

Step-by-Step Methodology:

-

Synthesis of 5-chloro-3-methyl-2-acetylbenzofuran:

-

To a solution of 5-chloro-2-hydroxyacetophenone (0.025 mol) in anhydrous acetone (35 mL), add chloroacetone (0.025 mol) and anhydrous potassium carbonate (7.5 g).

-

Reflux the mixture for a specified time, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent. The residue is then purified to yield 5-chloro-3-methyl-2-acetylbenzofuran.

-

-

Claisen-Schmidt Condensation for Chalcone Synthesis:

-

To a cooled (5-10°C) mixture of 5-chloro-3-methyl-2-acetylbenzofuran (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in ethanol (25 mL), add aqueous sodium hydroxide (70%, 2.5 mL) dropwise with constant stirring.

-

Continue stirring at low temperature for a few hours, then allow the reaction to proceed at room temperature.

-

The precipitated chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

-

Summary of Synthetic Methodologies

| Starting Material | Key Reagents | 2-Substituent Introduced | Key Features | Reference(s) |

| 5-Chlorosalicylaldehyde | Ethyl bromoacetate, Cs2CO3 | -COOEt | Versatile intermediate for further modification. | [5] |

| 5-Chloro-2-hydroxyacetophenone | Chloroacetone, K2CO3 | -C(O)CH3 | Precursor for chalcones and other derivatives. | [6] |

| 5-Chloro-3-methyl-2-acetylbenzofuran | Aromatic aldehydes, NaOH | -C(O)CH=CH-Ar | Synthesis of biologically active chalcones. | [6] |

| 5-Substituted benzofuran-2-carbonyl azide | Aromatic amines | -NHC(O)NH-Ar | Formation of urea derivatives. | [7] |

Biological Activities and Structure-Activity Relationships

5-Chloro-2-substituted benzofurans exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature of the substituent at the 2-position plays a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents, and the 5-chloro substitution often enhances this activity.[3][4] The anticancer mechanism of these compounds can be diverse, including the inhibition of tubulin polymerization, targeting the hypoxia-inducible factor (HIF-1) pathway, and inhibiting various protein kinases.[3][4][8]

Structure-Activity Relationship (SAR) Insights:

-

Aryl and Heteroaryl Substituents: The presence of an aryl or heteroaryl group at the 2-position is a common feature in many anticancer benzofurans. Electron-donating groups on the phenyl ring, such as methoxy or methyl, as well as halogens like fluorine and chlorine, can enhance cytotoxic properties.[4]

-

Linker and Side Chains: The nature of the linker between the benzofuran core and other pharmacophores is critical. For instance, piperazine-based linkers have been successfully employed to develop potent anticancer agents.[4][8]

-

Specific Functional Groups: The introduction of functional groups like sulfonamides or carboxamides at various positions can lead to potent inhibitors of specific cancer-related targets like carbonic anhydrases or tubulin.[3][9]

A simplified representation of the tubulin polymerization inhibition mechanism is depicted below.

Caption: Simplified mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial Activity

5-Chloro-2-substituted benzofurans have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[10][11]

Structure-Activity Relationship (SAR) Insights:

-

Antifungal Activity: Ketoxime ethers derived from 5-chloro-benzofuran-2-yl ketones have shown potent anticandidal activity.[11] The mechanism of action for some of these compounds involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[11]

-

Antibacterial Activity: The introduction of heterocyclic rings, such as triazoles, at the 2-position can lead to compounds with significant antibacterial properties.[10] Schiff bases derived from 5-chlorobenzofuran have also been explored as promising antibacterial agents.[10]

Summary of Biological Activities and SAR

| 2-Substituent Type | Biological Activity | Key SAR Observations | Reference(s) |

| Aryl/Heteroaryl Ketones | Anticancer, Antifungal | Substitution on the aryl ring influences potency. Ketoxime ethers show good antifungal activity. | [3][11] |

| Arylureas | Antimicrobial | The nature of the aryl substituent on the urea moiety affects activity. | [7] |

| Chalcones | Anticancer | Substitution patterns on the pendant aromatic ring are critical for cytotoxicity. | [6][12] |

| Triazole-thiols | Antibacterial | The combination of the benzofuran and triazole scaffolds leads to potent antibacterial agents. | [10] |

| Sulfonamides | Anticancer | Aromatic sulfonamides can act as potent inhibitors of tubulin polymerization. | [9] |

Future Perspectives and Conclusion

The 5-chloro-2-substituted benzofuran scaffold continues to be a highly valuable platform for the design and development of new therapeutic agents. The versatility of its synthesis and the wide range of biological activities associated with its derivatives make it an attractive starting point for drug discovery programs. Future research in this area will likely focus on:

-

Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

-

Exploration of New Biological Targets: Investigating the potential of this scaffold against a wider array of diseases, including viral infections and neurodegenerative disorders.

-

Development of Drug Delivery Systems: Formulating promising candidates into effective drug delivery systems to enhance their bioavailability and therapeutic efficacy.

References

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Synthesis of 1-(5-Substituted Benzofuran-2-yl)-3-Arylurea Derivatives as Antimicrobial Agents - CORE. (2016). [Link]

-

Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). BEPLS, 12(5), 280-289. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. [Link]

-

Basawaraj, R., & Sangapure, S. S. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. TSI Journals. [Link]

-

A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. (2024). PubMed. [Link]

-

Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes. (2025). ResearchGate. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11435-11458. [Link]

- Synthesis of benzofurans. (n.d.).

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Taylor & Francis Online, 19(1), 220-241. [Link]

-

Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014). Science and Education Publishing. [Link]

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). OUCI. [Link]

-

Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. (n.d.). [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

-

The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. (2022). Frontiers. [Link]

-

Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl - Chemical Review and Letters. (n.d.). [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]

-

Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. (n.d.). PMC. [Link]

-

Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). PubMed. [Link]

Sources

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 5. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. tsijournals.com [tsijournals.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone de… [ouci.dntb.gov.ua]

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 1-(5-Chloro-benzofuran-2-yl)-ethylamine from 5-Chlorosalicylaldehyde

Abstract

This document provides a detailed, two-step protocol for the synthesis of 1-(5-Chloro-benzofuran-2-yl)-ethylamine, a valuable heterocyclic amine building block. The synthetic strategy commences with the formation of a 5-chlorobenzofuran core via the reaction of 5-chlorosalicylaldehyde with chloroacetone, yielding the key intermediate, 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one. Subsequent conversion of the ketone to the target primary amine is achieved through a robust reductive amination process, specifically the Leuckart reaction. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reproducible and efficient synthesis.

Strategic Overview & Rationale

The benzofuran scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] This synthesis provides access to a specific chiral amine derivative, which can serve as a crucial precursor for more complex molecular targets. The chosen synthetic pathway is logical and efficient, divided into two primary stages:

-

Benzofuran Ring Formation: Construction of the heterocyclic core to create the intermediate ketone.

-

Reductive Amination: Conversion of the ketone functionality into the desired ethylamine group.

The overall workflow is designed for clarity and reproducibility in a standard laboratory setting.

Overall Synthetic Workflow

Figure 1: High-level workflow for the two-part synthesis.

Part 1: Synthesis of 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one (Intermediate)

Principle & Mechanistic Insight

This reaction builds the benzofuran ring system from 5-chlorosalicylaldehyde. The process involves an initial O-alkylation of the phenolic hydroxyl group by chloroacetone, facilitated by a weak base, potassium carbonate. The resulting ether intermediate then undergoes an intramolecular aldol-type condensation, where the enolate of the ketone attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting alcohol yields the stable, aromatic benzofuran ring. This method is a well-established and efficient route for producing 2-acetylbenzofurans.[2][3]

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 5-Chlorosalicylaldehyde | C₇H₅ClO₂ | 156.57 | 98-101 | - | Irritant |

| Chloroacetone | C₃H₅ClO | 92.52 | -44.5 | 119 | Toxic, Lachrymator |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 891 | - | Irritant |

| Acetone | C₃H₆O | 58.08 | -94.9 | 56 | Flammable, Irritant |

| Petroleum Ether | - | - | - | 40-60 | Flammable |

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylaldehyde (7.8 g, 0.05 mol), anhydrous potassium carbonate (13.8 g, 0.1 mol), and dry acetone (100 mL).

-

Addition of Reagent: While stirring the suspension, add chloroacetone (4.6 g, 0.05 mol) dropwise at room temperature. Caution: Chloroacetone is a potent lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction Execution: Gently reflux the reaction mixture with continuous stirring for approximately 12-15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 20:80 v/v). The disappearance of the starting aldehyde spot indicates reaction completion.

-

Work-up: After cooling the reaction mixture to room temperature, filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid residue with a small amount of acetone.

-

Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator. This will yield a crude solid or oil.

-

Purification: Recrystallize the crude product from petroleum ether to furnish 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one as a solid.[2] Dry the purified product under vacuum.

Expected Yield & Characterization

-

Expected Yield: 60-75%

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the furan proton, and a singlet for the acetyl methyl group (approx. δ 2.6 ppm).[4]

-

IR (KBr, cm⁻¹): A strong absorption band around 1670-1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.[4]

Part 2: Synthesis of this compound (Target)

Principle & Mechanistic Insight

The conversion of the intermediate ketone to the target primary amine is achieved via the Leuckart reaction . This is a classic method for the reductive amination of aldehydes and ketones.[5] The reaction proceeds in two main stages:

-

Formylation: The ketone reacts with ammonium formate (which serves as both the ammonia source and the reducing agent via its decomposition to formic acid and ammonia) at high temperatures. This forms an N-formyl intermediate, N-[1-(5-chloro-benzofuran-2-yl)ethyl]formamide.[6][7]

-

Hydrolysis: The stable N-formyl intermediate is then hydrolyzed, typically under acidic conditions (e.g., with hydrochloric acid), to cleave the formyl group and liberate the primary amine.

The Leuckart reaction is particularly effective for this type of transformation due to its operational simplicity and good yields, despite requiring high temperatures.[7][8]

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | C₁₀H₇ClO₂ | 194.62 | ~85-90 | - | Irritant |

| Ammonium Formate | CH₅NO₂ | 63.06 | 116 | Decomposes | Irritant |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | Corrosive |

| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 | Corrosive |

| Diethyl Ether | C₄H₁₀O | 74.12 | -116.3 | 34.6 | Flammable |

Detailed Experimental Protocol

Step A: Formation of the N-Formyl Intermediate

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one (5.8 g, 0.03 mol) and ammonium formate (5.7 g, 0.09 mol).

-

Reaction Execution: Heat the mixture in an oil bath to 160-170 °C. The mixture will melt and evolve gas (ammonia and carbon dioxide). Maintain this temperature for 4-6 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Add 50 mL of water to the flask and stir to break up the solidified mass. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 40 mL).

-

Isolation: Combine the organic extracts, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude N-formyl intermediate. This intermediate is often used directly in the next step without further purification.

Step B: Hydrolysis to the Final Amine

-

Reaction Setup: Transfer the crude N-formyl intermediate to a 250 mL round-bottom flask. Add 50 mL of 6M hydrochloric acid.

-

Reaction Execution: Heat the mixture to reflux for 4-8 hours. The hydrolysis progress can be monitored by TLC until the starting formamide is consumed.

-

Work-up (Basification): Cool the reaction mixture in an ice bath. Carefully basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >12. An oily layer or precipitate of the free amine should form.

-

Isolation: Extract the aqueous basic mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous potassium carbonate (K₂CO₃). Filter and remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt (by bubbling dry HCl gas through an ethereal solution) followed by recrystallization.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Part 1: Low Yield of Ketone | Incomplete reaction. | Ensure reagents are dry, especially acetone and K₂CO₃. Extend reflux time and monitor via TLC. |

| Side reactions (e.g., self-condensation of chloroacetone). | Add chloroacetone slowly to the heated mixture. Ensure K₂CO₃ is finely powdered for better reactivity. | |

| Part 2: Incomplete Formylation | Insufficient temperature or reaction time. | Ensure the reaction temperature reaches at least 160 °C. Extend the heating time. |

| Decomposition of ammonium formate before reaction. | Use fresh ammonium formate. | |

| Part 2: Low Yield of Amine after Hydrolysis | Incomplete hydrolysis. | Extend the reflux time in HCl. Use a higher concentration of acid if necessary. |

| Loss of product during work-up. | Ensure the aqueous layer is strongly basic (pH >12) before extraction to liberate the free amine. Perform multiple extractions. |

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Chloroacetone is toxic, corrosive, and a strong lachrymator. Handle with extreme care.

-

Concentrated acids (HCl) and bases (NaOH) are highly corrosive and can cause severe burns. Handle with appropriate care, and have neutralization agents readily available.

-

Organic solvents like acetone and diethyl ether are highly flammable. Keep away from ignition sources.

References

- Vertex AI Search. Amphetamine Synthesis - Safrole.

- Wikipedia. Formetorex.

- UNODC. Recommended methods for testing amphetamine and methamphetamine.

- Clutch. Leuckart Reaction (reductive amination of ketones) of Amphetamine.

- MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.

- MDPI. Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran.

- TSI Journals. SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST.